![molecular formula C18H18N2O2S B4185170 N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B4185170.png)
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
Overview
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, also known as CK-1827452, is a small molecule inhibitor of cardiac myosin. It has been shown to improve cardiac function in animal models of heart failure and is currently being investigated as a potential treatment for human heart failure.
Mechanism of Action
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide inhibits the ATPase activity of cardiac myosin, which leads to a decrease in the contractility of cardiac muscle cells. This results in a reduction in cardiac hypertrophy and an improvement in cardiac function.
Biochemical and physiological effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been shown to have several biochemical and physiological effects, including a reduction in cardiac hypertrophy, an improvement in cardiac function, an increase in exercise capacity, and a reduction in symptoms of heart failure. It has also been shown to have a favorable safety profile in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide in lab experiments is its well-defined mechanism of action, which allows for the precise targeting of cardiac myosin. However, one limitation is that it has only been tested in animal models of heart failure, and its efficacy and safety in humans are still being investigated.
Future Directions
There are several future directions for the study of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, including:
1. Investigating its efficacy and safety in human clinical trials.
2. Studying its potential use in other cardiac diseases, such as hypertrophic cardiomyopathy.
3. Investigating its potential use in combination with other heart failure therapies.
4. Studying its effects on other organs and tissues, such as skeletal muscle and the vasculature.
5. Developing more potent and selective inhibitors of cardiac myosin.
In conclusion, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is a promising small molecule inhibitor of cardiac myosin that has shown efficacy in animal models of heart failure. Its well-defined mechanism of action and favorable safety profile make it an attractive target for further research. Future studies will help to determine its efficacy and safety in humans and its potential use in other cardiac diseases.
Scientific Research Applications
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been extensively studied in animal models of heart failure, where it has been shown to improve cardiac function by increasing cardiac output and reducing cardiac hypertrophy. It has also been shown to improve exercise capacity and reduce symptoms of heart failure, such as shortness of breath and fatigue.
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-12(2)23-18(16(11)9-19)20-17(21)10-22-15-7-6-13-4-3-5-14(13)8-15/h6-8H,3-5,10H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBQSMZSCIZRRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)COC2=CC3=C(CCC3)C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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